molecular formula C11H14O4 B11719550 2,7-Dimethoxy-2-methyl-2,3-dihydrobenzo[b][1,4]dioxine

2,7-Dimethoxy-2-methyl-2,3-dihydrobenzo[b][1,4]dioxine

Cat. No.: B11719550
M. Wt: 210.23 g/mol
InChI Key: LQZQHBHPEGLXFK-UHFFFAOYSA-N
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Description

2,7-Dimethoxy-2-methyl-2,3-dihydro-1,4-benzodioxine is an organic compound belonging to the class of benzodioxines This compound is characterized by its unique structure, which includes two methoxy groups and a methyl group attached to a dihydrobenzodioxine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,7-dimethoxy-2-methyl-2,3-dihydro-1,4-benzodioxine typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of a suitable precursor, such as a methoxy-substituted phenol, with a dihydroxy compound in the presence of an acid catalyst. The reaction is usually carried out under reflux conditions to ensure complete cyclization and formation of the benzodioxine ring.

Industrial Production Methods

In an industrial setting, the production of 2,7-dimethoxy-2-methyl-2,3-dihydro-1,4-benzodioxine may involve large-scale batch or continuous processes. The choice of method depends on the desired yield and purity of the final product. Industrial production often employs optimized reaction conditions, including temperature control, solvent selection, and catalyst concentration, to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

2,7-Dimethoxy-2-methyl-2,3-dihydro-1,4-benzodioxine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into more saturated derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the benzodioxine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under appropriate conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of functionalized benzodioxine derivatives.

Scientific Research Applications

2,7-Dimethoxy-2-methyl-2,3-dihydro-1,4-benzodioxine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2,7-dimethoxy-2-methyl-2,3-dihydro-1,4-benzodioxine involves its interaction with molecular targets and pathways. The compound can act as a ligand, binding to specific receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, depending on the target and the context of the interaction.

Comparison with Similar Compounds

Similar Compounds

    2,5-Dimethoxy-2,5-dihydrofuran: Similar in structure but with a furan ring instead of a benzodioxine ring.

    6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline: Contains a tetrahydroisoquinoline core with methoxy groups.

Uniqueness

2,7-Dimethoxy-2-methyl-2,3-dihydro-1,4-benzodioxine is unique due to its specific substitution pattern and the presence of both methoxy and methyl groups on the benzodioxine ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.

Biological Activity

2,7-Dimethoxy-2-methyl-2,3-dihydrobenzo[b][1,4]dioxine is a compound of interest due to its potential biological activities. This article aims to explore its biological activity, including synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C₁₁H₁₂O₄. The compound features a dioxine ring structure that contributes to its reactivity and biological properties.

Biological Activity

1. Anticancer Activity
Research has shown that derivatives of compounds containing the dioxine moiety exhibit significant cytotoxic effects against various cancer cell lines. For instance, triazole-based inhibitors featuring the 2,3-dihydrobenzo[b][1,4]dioxine structure have been identified as potent inhibitors of cathepsin X, an enzyme implicated in cancer progression. These compounds demonstrated selective inhibition with a Ki value of 2.45 ± 0.05 μM against cathepsin X without cytotoxicity to prostate cancer cells at concentrations up to 10 μM .

2. Enzyme Inhibition
The compound has also been studied for its potential as an enzyme inhibitor. In particular, it has shown promise in inhibiting tyrosinase activity, which is crucial in melanin production. This property could be beneficial in treating hyperpigmentation disorders . The mechanism involves competitive inhibition where the compound competes with substrate binding at the active site of the enzyme.

3. Neuroprotective Effects
In addition to anticancer properties, certain analogs of this compound have been associated with neuroprotective effects. These compounds have been observed to enhance neurite outgrowth in neuronal cells by inhibiting cathepsin X activity . This suggests potential applications in neurodegenerative diseases.

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
AnticancerInhibits cathepsin X; non-cytotoxic to PC-3 cells
Enzyme InhibitionCompetitive inhibition of tyrosinase
NeuroprotectionEnhances neurite outgrowth

Case Study: Anticancer Efficacy

A study evaluating various dioxine derivatives found that those with modifications at the 2 and 3 positions exhibited enhanced anticancer activity against melanoma and breast cancer cell lines. The most effective compound showed a mean log GI50 of -6.99 against MDA-MB-435 cells .

Case Study: Tyrosinase Inhibition

In vitro studies demonstrated that certain analogs of this compound significantly inhibited tyrosinase activity in B16F10 murine melanoma cells without exhibiting cytotoxic effects at concentrations less than 20 µM . This finding supports its use in skin-related therapeutic applications.

Properties

Molecular Formula

C11H14O4

Molecular Weight

210.23 g/mol

IUPAC Name

3,6-dimethoxy-3-methyl-2H-1,4-benzodioxine

InChI

InChI=1S/C11H14O4/c1-11(13-3)7-14-9-5-4-8(12-2)6-10(9)15-11/h4-6H,7H2,1-3H3

InChI Key

LQZQHBHPEGLXFK-UHFFFAOYSA-N

Canonical SMILES

CC1(COC2=C(O1)C=C(C=C2)OC)OC

Origin of Product

United States

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